5-Bromoisoindoline hydrochloride

説明

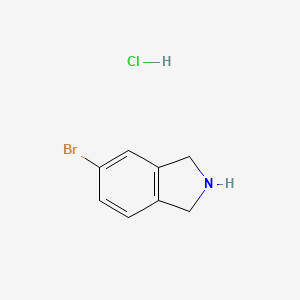

5-Bromoisoindoline hydrochloride is a chemical compound with the molecular formula C8H9BrClN. It is a brominated derivative of isoindoline, a bicyclic heterocycle. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Synthetic Routes and Reaction Conditions:

Esterification and Bromination: The preparation of this compound typically begins with the esterification of 5-bromo-2-methylbenzoic acid.

Alternative Method: Another method involves the reaction of 4-bromophthalimide with borane-dimethyl sulfide complex in tetrahydrofuran (THF), followed by refluxing overnight.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the laboratory-scale methods mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

Sodium Carbonate: Used in the esterification and bromination steps.

Borane-Dimethyl Sulfide Complex: Utilized for the reduction of 4-bromophthalimide.

Major Products Formed: The major products formed from these reactions include various isoindoline derivatives, which can be further utilized in organic synthesis and pharmaceutical applications.

科学的研究の応用

5-Bromoisoindoline hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various chemicals and materials, including polymers and dyes.

作用機序

The exact mechanism of action of 5-Bromoisoindoline hydrochloride is not well-documented. as a brominated isoindoline derivative, it is likely to interact with various molecular targets through its bromine atom, which can participate in electrophilic substitution reactions. These interactions can affect various biological pathways, making it a compound of interest in medicinal chemistry.

類似化合物との比較

5-Bromoisoindoline: A closely related compound without the hydrochloride group.

5-Bromo-2,3-dihydro-1H-isoindole: Another brominated isoindoline derivative with similar properties.

Uniqueness: 5-Bromoisoindoline hydrochloride is unique due to its specific structure, which includes both a bromine atom and a hydrochloride group. This combination can enhance its reactivity and solubility, making it a valuable intermediate in various chemical reactions and applications.

生物活性

5-Bromoisoindoline hydrochloride is a brominated derivative of isoindoline that has garnered attention in medicinal chemistry due to its significant biological activities. This compound has been investigated for its potential applications in the treatment of various diseases, particularly cancer and infections. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHBrClN and a molecular weight of approximately 234.52 g/mol. The compound's unique structure, characterized by the presence of a bromine atom on the isoindoline framework, contributes to its biological reactivity and interaction with various molecular targets.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer properties. Several studies have focused on its efficacy against various cancer cell lines:

- In vitro Studies : A study evaluated derivatives based on the isoindoline scaffold for anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. Compounds derived from 5-bromoisoindoline showed promising results, with IC values indicating effective growth inhibition (e.g., IC = 7.17 µM for one derivative) .

- Mechanism of Action : The mechanism appears to involve inhibition of key signaling pathways associated with cancer progression, including vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for angiogenesis .

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 5-Bromoisoindoline derivative | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition |

| 5-Bromoisoindoline derivative | A-549 | 2.93 ± 0.47 | VEGFR-2 inhibition |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Antibacterial and Antifungal Activity : Preliminary studies suggest that this compound may exhibit antibacterial and antifungal effects, although specific mechanisms remain to be fully elucidated . These properties make it a candidate for further development in treating infectious diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves bromination of isoindoline derivatives under controlled conditions. The production process can be optimized using continuous flow reactors to enhance yield and purity .

Related Compounds

Several structurally related compounds have been studied for their biological activities:

| Compound Name | Unique Features |

|---|---|

| Isoindoline-1-carboxylic Acid | Lacks bromine; affects bioactivity |

| Methyl 5-Bromoisoindoline-1-carboxylate | Different solubility properties |

| 4-Bromoisoindoline hydrochloride | Distinct reactivity due to bromine position |

These derivatives highlight the structural diversity within the isoindoline family and their varying bioactivities .

Case Studies

- VEGFR-2 Inhibition : A study reported that specific derivatives of 5-bromoisoindoline exhibited strong inhibitory activity against VEGFR-2, which is critical in tumor angiogenesis. The best-performing compounds had IC values as low as 435 nM, indicating their potential as therapeutic agents in cancer treatment .

- Antitumor Activity : Another research effort highlighted the broad antitumor activities of certain isoindoline derivatives in the NCI-USA anticancer assay, demonstrating an average growth inhibition rate of around 40% across tested cell lines .

特性

IUPAC Name |

5-bromo-2,3-dihydro-1H-isoindole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN.ClH/c9-8-2-1-6-4-10-5-7(6)3-8;/h1-3,10H,4-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDMXNYRWVLBUDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678764 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919346-89-7 | |

| Record name | 5-Bromo-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,3-dihydro-1H-isoindole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。